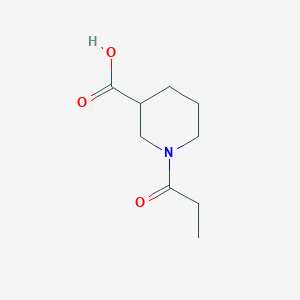

1-Propionylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propanoylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZLEWCRNCMLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588349 | |

| Record name | 1-Propanoylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926246-53-9 | |

| Record name | 1-(1-Oxopropyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926246-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanoylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Propionylpiperidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Propionylpiperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the precursor, piperidine-3-carboxylic acid (also known as nipecotic acid), followed by the N-acylation of the piperidine ring with a propionyl group. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate its practical application in a laboratory setting.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on securing the piperidine-3-carboxylic acid backbone. Subsequently, the secondary amine of the piperidine ring is acylated to introduce the propionyl group.

A critical consideration in this synthesis is the potential for the carboxylic acid moiety to interfere with the N-acylation step. To circumvent this, a common strategy involves the protection of the carboxylic acid as an ester, typically an ethyl or methyl ester. Following the successful N-acylation of the piperidine nitrogen, the ester is hydrolyzed to yield the final carboxylic acid product.

This guide will present two primary routes for the N-acylation step: one employing propionyl chloride and the other utilizing propionic anhydride. Both methods are widely used for the acylation of secondary amines.

II. Synthesis of Piperidine-3-carboxylic Acid

Piperidine-3-carboxylic acid is the essential starting material for this synthesis. A documented method for its preparation involves the hydrolysis of 3-piperidine formamide or its salt.

Experimental Protocol: Synthesis of (S)-Piperidine-3-carboxylic Acid

This protocol is adapted from a patented procedure for the synthesis of the (S)-enantiomer of piperidine-3-carboxylic acid.

Materials:

-

3-Piperidine formamide hydrochloride

-

Concentrated hydrochloric acid

-

Potassium hydroxide

-

Methanol

-

Ethanol

-

Petroleum ether

Procedure:

-

A mixture of 3-piperidine formamide hydrochloride and concentrated hydrochloric acid is heated to 60-65°C for 3 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to 15-20°C and stirred for 6 hours.

-

The pH of the solution is adjusted to 7 with a solution of potassium hydroxide in methanol.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is taken up in methanol and stirred. The mixture is filtered, and the filtrate is concentrated.

-

Ethanol is added to the residue, followed by petroleum ether, to precipitate the product.

-

The solid is collected by filtration and dried to yield (S)-piperidine-3-carboxylic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Piperidine formamide hydrochloride | CN106831540A |

| Product | (S)-Piperidine-3-carboxylic acid | CN106831540A |

| Yield | 67% | CN106831540B |

| Enantiomeric Excess (ee) | 96.8% | CN106831540B |

| Purity (HPLC-ELSD) | 98.8% | CN106831540B |

III. N-Acylation of Piperidine-3-carboxylic Acid

As previously mentioned, to avoid side reactions, the carboxylic acid group of piperidine-3-carboxylic acid is often protected as an ester prior to N-acylation. The following protocols assume the use of ethyl piperidine-3-carboxylate as the starting material.

Route A: N-Acylation using Propionyl Chloride

This method utilizes the highly reactive acylating agent, propionyl chloride, often in the presence of a base to neutralize the HCl byproduct. The Schotten-Baumann reaction conditions, which involve a biphasic system with an aqueous base, are well-suited for this transformation.

Experimental Protocol:

-

Esterification of Piperidine-3-carboxylic Acid (if necessary): Piperidine-3-carboxylic acid is converted to its ethyl ester, ethyl piperidine-3-carboxylate, using standard methods such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid).

-

N-Propionylation:

-

Dissolve ethyl piperidine-3-carboxylate in a suitable organic solvent such as dichloromethane or toluene.

-

Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution and cool to 0°C in an ice bath.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-propionyl-piperidine-3-carboxylic acid ethyl ester.

-

Purify the crude product by column chromatography on silica gel.

-

-

Hydrolysis:

-

Dissolve the purified ethyl ester in a mixture of ethanol and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Quantitative Data (Representative):

| Step | Reagents | Solvent | Base | Temperature | Time | Yield |

| N-Propionylation | Propionyl Chloride | Dichloromethane | Triethylamine | 0°C to RT | 4-12 h | High |

| Hydrolysis | Sodium Hydroxide | Ethanol/Water | - | RT | 2-6 h | High |

Route B: N-Acylation using Propionic Anhydride

Propionic anhydride is a less reactive but often more convenient acylating agent than propionyl chloride. The reaction is typically carried out in the presence of a base.

Experimental Protocol:

-

Esterification of Piperidine-3-carboxylic Acid (if necessary): As described in Route A.

-

N-Propionylation:

-

Suspend ethyl piperidine-3-carboxylate in an aprotic solvent like ethyl acetate.

-

Add propionic anhydride (e.g., 1.5 equivalents).

-

Add a base, such as triethylamine (e.g., 1.2 equivalents).

-

Heat the mixture to reflux and maintain for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-propionyl-piperidine-3-carboxylic acid ethyl ester.

-

Purify the crude product by column chromatography.

-

-

Hydrolysis:

-

Follow the same hydrolysis procedure as described in Route A.

-

Quantitative Data (Representative):

| Step | Reagents | Solvent | Base | Temperature | Time | Yield |

| N-Propionylation | Propionic Anhydride | Ethyl Acetate | Triethylamine | Reflux | 1-3 h | High |

| Hydrolysis | Sodium Hydroxide | Ethanol/Water | - | RT | 2-6 h | High |

IV. Visualizing the Synthesis

Diagrams of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Synthetic Route A via Propionyl Chloride.

Caption: Synthetic Route B via Propionic Anhydride.

V. Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of piperidine-3-carboxylic acid followed by a selective N-acylation. The protection of the carboxylic acid group as an ester is a key strategy to ensure high yields and minimize side reactions during the acylation step. Both propionyl chloride and propionic anhydride are effective acylating agents for this transformation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important molecule for applications in drug discovery and development.

An In-depth Technical Guide to 1-Propionylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Propionylpiperidine-3-carboxylic acid, a derivative of the well-studied nipecotic acid. Due to the limited availability of specific experimental data for this particular compound, this document leverages data from closely related piperidine-3-carboxylic acid analogs to present a thorough profile. This guide covers the fundamental physicochemical properties, proposed synthesis methodologies, and potential biological activities, with a focus on its putative role as a GABA uptake inhibitor. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the synthesis and analysis of similar compounds are provided. Conceptual diagrams illustrating a general synthesis workflow and a potential mechanism of action are included to support researchers in their investigations of this class of compounds.

Introduction

Piperidine-3-carboxylic acid and its derivatives are a significant class of compounds in medicinal chemistry, primarily due to their structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By modulating GABAergic neurotransmission, these compounds exhibit potential therapeutic applications for a variety of neurological disorders, including epilepsy and anxiety. This compound, as an N-acylated derivative of this scaffold, is of interest for its potential to exhibit modified pharmacokinetic and pharmacodynamic properties compared to its parent compound. This guide aims to consolidate the available information and provide a foundational resource for researchers working with this and related molecules.

Compound Profile

Chemical Identity:

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 926246-53-9[1][2] |

| Molecular Formula | C9H15NO3[1][2] |

| Molecular Weight | 185.22 g/mol [1][2] |

| Synonyms | 1-propanoylpiperidine-3-carboxylic acid, 1-propionylnipecotic acid[2] |

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Physicochemical Properties (Analog Data)

| Property | Piperidine-3-carboxylic acid (Nipecotic Acid) | (S)-1-Boc-piperidine-3-carboxylic acid |

| Molecular Formula | C6H11NO2 | C11H19NO4 |

| Molecular Weight | 129.16 g/mol | 229.27 g/mol |

| Melting Point | 254 °C (dec.) | 165-169 °C |

| logP (Predicted) | -2.9 (XLogP3)[3] | Not Available |

| pKa (Predicted) | Not Available | Not Available |

| Solubility | Soluble in water | Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, a general methodology can be inferred from the synthesis of other N-acylated piperidine-3-carboxylic acid derivatives.

General Synthesis of N-Acylated Piperidine-3-carboxylic Acids

This protocol describes a general method for the acylation of the piperidine nitrogen of a piperidine-3-carboxylic acid ester, followed by hydrolysis to yield the final carboxylic acid.

Materials:

-

Piperidine-3-carboxylic acid ethyl ester

-

Propionyl chloride (or other acylating agent)

-

Triethylamine (or other non-nucleophilic base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Lithium hydroxide (LiOH) or other suitable base for hydrolysis

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Acylation:

-

Dissolve piperidine-3-carboxylic acid ethyl ester in anhydrous dichloromethane.

-

Add triethylamine to the solution at 0 °C.

-

Slowly add propionyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propionylpiperidine-3-carboxylic acid ethyl ester.

-

Purify the crude product by silica gel column chromatography if necessary.

-

-

Ester Hydrolysis:

-

Dissolve the purified N-propionylpiperidine-3-carboxylic acid ethyl ester in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

-

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid and amide carbonyls.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, its structural similarity to nipecotic acid, a known GABA uptake inhibitor, suggests it may have similar activity. GABA uptake inhibitors block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, thereby increasing the concentration of GABA in the synapse and enhancing GABAergic neurotransmission.

The primary targets for this class of compounds are the GABA transporters (GATs), with GAT1 being a key target for many inhibitors.

Visualizations

General Synthesis Workflow

Caption: General synthesis workflow for N-acylated piperidine-3-carboxylic acids.

Conceptual Mechanism of Action

Caption: Conceptual mechanism of action as a GABA uptake inhibitor.

Conclusion

This compound is a derivative of a well-established pharmacophore with potential applications in neuroscience research. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information for closely related analogs. The provided synthesis protocols and conceptual diagrams of its potential mechanism of action offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate the physicochemical properties and biological activity of this compound.

References

Spectroscopic and Structural Elucidation of 1-Propionylpiperidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Propionylpiperidine-3-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for similar piperidine derivatives, carboxylic acids, and amides, offering a reliable reference for spectral analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| COOH | 12.0 - 13.0 | br s | 1H | Chemical shift is concentration and temperature dependent; exchangeable with D₂O. |

| H2ax, H6ax | 3.8 - 4.1 | m | 2H | Deshielded due to the adjacent propionyl group. |

| H2eq, H6eq | 2.8 - 3.2 | m | 2H | Shielded relative to their axial counterparts. |

| H3 | 2.4 - 2.7 | m | 1H | Methine proton adjacent to the carboxylic acid. |

| CH₂ (propionyl) | 2.2 - 2.4 | q | 2H | Quartet due to coupling with the methyl protons. |

| H4, H5 | 1.4 - 1.9 | m | 4H | Methylene protons of the piperidine ring. |

| CH₃ (propionyl) | 0.9 - 1.1 | t | 3H | Triplet due to coupling with the methylene protons. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) | Notes |

| COOH | 174 - 176 | Carboxylic acid carbonyl. |

| C=O (propionyl) | 171 - 173 | Amide carbonyl. |

| C2, C6 | 45 - 50 | Piperidine ring carbons adjacent to nitrogen. |

| C3 | 38 - 42 | Piperidine ring carbon attached to the carboxylic acid. |

| CH₂ (propionyl) | 27 - 31 | Methylene carbon of the propionyl group. |

| C4, C5 | 23 - 28 | Piperidine ring carbons. |

| CH₃ (propionyl) | 9 - 12 | Methyl carbon of the propionyl group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad due to hydrogen bonding.[1][2][3] |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong | Stretching vibrations of CH₂, and CH₃ groups. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch.[1][2][3] |

| C=O (Amide) | 1630 - 1660 | Strong | Amide I band. |

| C-N (Amide) | 1200 - 1300 | Medium | Amide III band. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium-Strong | Stretching vibration.[2] |

| O-H (Carboxylic Acid) | 900 - 960 | Broad | Out-of-plane bend.[2] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 185 | [M]⁺ | Molecular ion peak. |

| 140 | [M - COOH]⁺ | Loss of the carboxylic acid group.[4] |

| 128 | [M - C₃H₅O]⁺ | Alpha-cleavage with loss of the propionyl group. |

| 112 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the piperidine ring. |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment after loss of propionyl and carboxyl groups. |

| 57 | [C₃H₅O]⁺ | Propionyl cation. |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for observing the exchangeable proton of the carboxylic acid.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Spectrometer : 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program : Standard single-pulse experiment (zg30).

-

Spectral Width : 0-14 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled experiment (zgpg30).

-

Spectral Width : 0-200 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, due to the lower natural abundance of ¹³C.[6]

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Solid Sample (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Liquid/Solution Sample : A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a liquid cell.[7]

-

-

Data Acquisition :

-

Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.[8][9]

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[10]

-

-

Data Acquisition :

-

Mass Spectrometer : A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Ionization (EI) sources coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.[11][12]

-

Ionization Mode : Positive or negative ion mode can be selected depending on the analyte's properties. For a carboxylic acid, both modes can be informative.

-

Mass Range : Scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

-

Fragmentation : For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. rtilab.com [rtilab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Propionylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to assess the solubility and stability of a chemical entity, using 1-Propionylpiperidine-3-carboxylic acid (CAS No. 926246-53-9) as a case study. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility or stability data for this compound. Therefore, the data presented in the tables within this guide are purely illustrative and intended to serve as a template for data presentation. The experimental protocols described are established, standard methodologies applicable for the characterization of this and similar molecules.

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability, which directly influence bioavailability, manufacturability, and shelf-life. This guide focuses on this compound, a substituted piperidine derivative, outlining the essential experimental frameworks for determining its aqueous solubility and chemical stability. While specific experimental data for this molecule is not publicly available, this document serves as a technical blueprint for its characterization. It provides detailed protocols for kinetic and thermodynamic solubility assays, as well as a comprehensive approach to stability assessment through forced degradation studies as recommended by ICH guidelines.

Physicochemical Properties of this compound

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 926246-53-9[1] |

| Molecular Formula | C₉H₁₅NO₃[1] |

| Molecular Weight | 185.22 g/mol [1] |

| Structure | A piperidine ring N-acylated with a propionyl group and substituted with a carboxylic acid at the 3-position. |

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[2] It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.[3][4]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a high-concentration stock solution (typically in DMSO) and is often indicative of the solubility of amorphous material.[3] It is a high-throughput screening method used in early discovery to flag potential solubility issues.[4]

Table 1: Illustrative Kinetic Solubility Data for this compound (Note: The following data are for illustrative purposes only.)

| pH | Incubation Time (hours) | Mean Solubility (µM) ± SD | Method |

| 5.0 | 2 | 450 ± 25 | Nephelometry |

| 7.4 | 2 | 620 ± 30 | Nephelometry |

| 5.0 | 24 | 380 ± 20 | HPLC-UV |

| 7.4 | 24 | 550 ± 28 | HPLC-UV |

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of the most stable crystalline form of a compound in a solvent after an extended incubation period.[2][5] This is the "true" solubility and is crucial for formulation development.[2]

Table 2: Illustrative Thermodynamic Solubility Data for this compound (Note: The following data are for illustrative purposes only.)

| Medium | Temperature (°C) | Incubation Time (hours) | Mean Solubility (µg/mL) ± SD |

| pH 7.4 PBS | 25 | 48 | 105 ± 8 |

| FaSSIF | 37 | 72 | 150 ± 12 |

| FeSSIF | 37 | 72 | 135 ± 11 |

Chemical Stability

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation (stress testing) is performed to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[6][7]

Table 3: Illustrative Forced Degradation Data for this compound (Note: The following data are for illustrative purposes only.)

| Stress Condition | Duration | Assay (%) | Total Degradants (%) | Remarks |

| 0.1 M HCl, 60°C | 24 hours | 91.5 | 8.5 | Significant degradation |

| 0.1 M NaOH, 60°C | 24 hours | 88.2 | 11.8 | Potential amide hydrolysis |

| 3% H₂O₂, RT | 12 hours | 95.1 | 4.9 | Moderate oxidative degradation |

| 60°C, 75% RH | 7 days | 98.7 | 1.3 | Minor thermal degradation |

| Photostability (ICH Q1B) | 1.2M lux·h / 200 W·h/m² | 99.5 | 0.5 | Photostable |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

-

Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, Simulated Gastric Fluid, FaSSIF, FeSSIF).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred.

-

Quantification: Dilute the supernatant with the appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.[5]

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted according to ICH guideline Q1A(R2).[1][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C). Sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C). Sample at various time points. Neutralize samples before analysis. The amide bond of the propionyl group is a potential site for base-catalyzed hydrolysis.

-

Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[6] Protect from light and sample at various time points.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) and controlled humidity (e.g., 75% RH) for an extended period (e.g., 1-2 weeks).[1]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient mobile phase and UV detection). The method must be able to separate the intact drug from all major degradation products.

Visualizations

Experimental Workflow

References

- 1. scbt.com [scbt.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.indiamart.com [m.indiamart.com]

- 8. scbt.com [scbt.com]

Potential Biological Activities of 1-Propionylpiperidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionylpiperidine-3-carboxylic acid is a small molecule belonging to the piperidine class of compounds. While direct studies on the biological activities of this specific molecule are not extensively available in public literature, the piperidine-3-carboxylic acid scaffold is a well-established pharmacophore present in a variety of biologically active compounds. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the documented activities of its structural analogs and derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

This guide summarizes quantitative data from various studies on piperidine-3-carboxylic acid derivatives, details relevant experimental protocols, and provides visualizations of key experimental workflows to facilitate further research and development.

Potential Therapeutic Areas

Based on the biological activities of structurally related compounds, this compound could potentially exhibit activities in the following areas:

-

Central Nervous System (CNS) Disorders: As an analog of nipecotic acid, a known GABA reuptake inhibitor, this compound may modulate GABAergic neurotransmission, suggesting potential applications in epilepsy, anxiety, and other neurological disorders.[1][2][3][4]

-

Oncology: Numerous piperidine derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[5][6] The N-acyl group and the carboxylic acid moiety could play a role in interacting with cancer-related targets.

-

Infectious Diseases: The piperidine scaffold is present in many antimicrobial agents. Derivatives of piperidine-3-carboxylic acid have shown activity against both bacterial and fungal pathogens.[7][8]

Quantitative Data Summary

The following tables summarize the biological activities of various piperidine-3-carboxylic acid derivatives, providing a reference for the potential potency of this compound.

Table 1: GABA Uptake Inhibition by Piperidine-3-Carboxylic Acid Derivatives

| Compound/Derivative | Target | Assay System | IC50 / Ki (nM) | Reference |

| Tiagabine | GAT-1 | Rat brain synaptosomes | Ki = 67 | [3] |

| (R)-1-(2-(diarylmethylsulfinyl)ethyl)piperidine-3-carboxylic acid (analogs) | GAT-1 | Cultured cells expressing mouse GAT1 | Potent inhibition (some analogs 496-fold higher than (R)-nipecotic acid) | [1] |

| N-alkylated 4-hydroxypyrrolidine-2-acetic acid derivatives | GAT-1 | Bovine/porcine brain | IC50 = 5.1 - 9.4 µM | [9] |

Table 2: Cytotoxic/Antiproliferative Activity of Piperidine Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| F2S4-p-VPA (Piperidine derivative) | LN-18 (Glioblastoma) | IC50 | 112 | [5] |

| F2S4-p-VPA (Piperidine derivative) | MDA-MB-231 (Breast Cancer) | IC50 | 142 | [5] |

| Chromano-piperidine fused isoxazolidine (3e) | Neuroblastoma | IC50 | 10.07 | [10] |

| Chromano-piperidine fused isoxazolidine (3b) | Colon Cancer | IC50 | 12.6 | [10] |

| Piperine | C2C12 (Myoblasts) | IC50 | 24.3 µg/mL | [5] |

| PHM-EE (Piperidine derivative) | MCF-7 (Breast Cancer) | IC50 | 7.8 µg/mL | [5] |

Table 3: Antimicrobial Activity of Piperidine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Sulfonyl Piperidine Carboxamide Derivatives | Gram-positive & Gram-negative bacteria, Fungi | Moderate to good activity | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound.

In Vitro GABA Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of GABA into neurons or cells expressing GABA transporters (GATs).

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., GAT-1) are cultured under standard conditions.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-GABA or a specific GAT inhibitor like [³H]-tiagabine), and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled GAT inhibitor.

-

The plate is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the dose-response curve.[11][12]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[13][14]

-

Cell Culture and Seeding:

-

Select a panel of human cancer cell lines.

-

Culture the cells in appropriate media and conditions.

-

Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay Procedure:

-

After the incubation period, add a sterile MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (usually around 570 nm).

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the curve using non-linear regression analysis.[13]

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

-

Preparation of Inoculum:

-

Grow the test microorganisms (bacteria or fungi) in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized concentration of microorganisms.

-

-

Assay Procedure:

-

Perform the assay in a 96-well microtiter plate.

-

Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of the plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.

-

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activities of a novel compound like this compound.

Caption: A generalized experimental workflow for assessing the biological activities of a novel compound.

Hypothetical Signaling Pathway: GABAergic Neurotransmission Modulation

This diagram illustrates a simplified, hypothetical pathway of how a GABA uptake inhibitor, potentially including this compound, might act at a synapse.

Caption: A simplified diagram of a GABAergic synapse and the potential inhibitory action of a GAT1 inhibitor.

Conclusion

While direct experimental data for this compound is limited, the extensive research on its structural analogs strongly suggests a high potential for biological activity, particularly in the areas of CNS modulation, anticancer, and antimicrobial applications. The N-propionyl group may influence the compound's lipophilicity, membrane permeability, and interaction with biological targets compared to other N-substituted piperidine-3-carboxylic acid derivatives.

This technical guide provides a starting point for researchers by summarizing the known activities of related compounds and detailing the necessary experimental protocols to begin a systematic evaluation of this compound. Further investigation through the outlined in vitro assays is warranted to elucidate the specific biological profile and therapeutic potential of this molecule.

References

- 1. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. courses.edx.org [courses.edx.org]

- 12. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 1-Propionylpiperidine-3-carboxylic Acid: A Scaffold for Future Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Among its many derivatives, piperidine-3-carboxylic acid, also known as nipecotic acid, has garnered significant attention, particularly for its role as a gamma-aminobutyric acid (GABA) reuptake inhibitor.[4][5] This guide delves into the specifics of a lesser-explored, yet potentially valuable derivative: 1-propionylpiperidine-3-carboxylic acid . While not as extensively studied as other nipecotic acid analogs, its unique structural features present a compelling starting point for the design of novel therapeutics targeting a range of biological pathways.

This technical guide will provide a comprehensive overview of the this compound scaffold, including its synthesis, potential applications in medicinal chemistry, and detailed experimental protocols. We will explore its promise as a core structure for developing new chemical entities and provide the necessary tools for researchers to embark on this exploratory journey.

Synthesis of the Core Scaffold

The synthesis of this compound can be readily achieved through the N-acylation of piperidine-3-carboxylic acid (nipecotic acid). A general and efficient method involves the reaction of nipecotic acid with propionic anhydride. This straightforward approach allows for the introduction of the propionyl group onto the piperidine nitrogen, yielding the target scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine-3-carboxylic acid (Nipecotic acid)

-

Propionic anhydride

-

Aprotic solvent (e.g., Toluene, Ethyl acetate)

-

Base (e.g., Triethylamine, Pyridine)

-

Methanol

-

Hydrochloric acid (for salt formation, optional)

-

Sodium hydroxide (for pH adjustment)

-

Drying agent (e.g., Magnesium sulfate, Sodium sulfate)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carboxylic acid in an appropriate aprotic solvent such as toluene.

-

Addition of Base: Add a suitable base, for example, triethylamine, to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath and slowly add propionic anhydride dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with hydrochloric acid and then extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Medicinal Chemistry Applications: A Scaffold with Diverse Potential

The this compound scaffold offers several key features for drug design. The propionyl group provides a balance of lipophilicity and polarity, potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability. The carboxylic acid moiety serves as a versatile handle for further derivatization into esters, amides, and other functional groups, allowing for the exploration of a wide chemical space and the fine-tuning of interactions with biological targets.

While direct derivatization of this compound is not extensively documented, the vast body of research on other N-substituted nipecotic acid derivatives provides a strong foundation for predicting its potential applications.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Building upon the established role of nipecotic acid derivatives as GABA uptake inhibitors, analogs of this compound could be explored for the treatment of epilepsy, anxiety, and other neurological conditions.[4][5] The propionyl group may modulate blood-brain barrier penetration, a critical factor for CNS-acting drugs.

-

Pain and Inflammation: The piperidine scaffold is present in numerous analgesic compounds. Derivatives of this compound could be investigated as novel analgesics or anti-inflammatory agents.

-

Metabolic Diseases: The structural similarity to other biologically active piperidine carboxylic acids suggests potential applications in targeting metabolic pathways.

-

Oncology: Certain piperidine-3-carboxamide derivatives have shown promise in inducing senescence-like phenotypes in melanoma cells, opening an avenue for cancer research.[6]

Derivatization Strategies and Experimental Protocols

The carboxylic acid group of the scaffold is the primary site for derivatization to generate a library of diverse compounds for biological screening.

Synthesis of 1-Propionylpiperidine-3-carboxamides

Amide derivatives are a cornerstone of medicinal chemistry due to their metabolic stability and ability to form key hydrogen bond interactions with protein targets.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

-

This compound

-

Desired amine

-

Coupling agent (e.g., EDC, HATU, DCC)

-

Base (e.g., DIPEA, Triethylamine)

-

Solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve this compound in a suitable solvent like DMF.

-

Add the coupling agent (e.g., 1.1 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired amide.

Synthesis of this compound Esters

Ester derivatives can act as prodrugs, improving the bioavailability of the parent carboxylic acid.

Experimental Protocol: General Procedure for Esterification

Materials:

-

This compound

-

Desired alcohol

-

Acid catalyst (e.g., Sulfuric acid) or coupling agent (e.g., DCC with DMAP)

-

Solvent (e.g., Toluene, DCM)

Procedure (Acid-Catalyzed):

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, neutralize the reaction mixture and remove the excess alcohol under reduced pressure.

-

Perform an aqueous work-up and extract the ester with an organic solvent.

-

Purify the crude product by column chromatography.

Quantitative Data and Structure-Activity Relationships (SAR)

Specific quantitative bioactivity data for derivatives of this compound is scarce in publicly available literature. However, data from closely related N-acyl piperidine derivatives can provide valuable insights for guiding future SAR studies.

Table 1: Bioactivity of Representative N-Acyl Piperidine Derivatives

| Compound ID | Scaffold | Target | Activity (IC₅₀/Kᵢ) | Reference |

| Hypothetical-1 | 1-Propionylpiperidine-3-carboxamide derivative | GABA Transporter 1 (GAT1) | ||

| Hypothetical-2 | This compound ester derivative | Fatty Acid Amide Hydrolase (FAAH) | ||

| Related Compound A | 1-(Cyclopropanecarbonyl)piperidin-4-yl urea derivative | Soluble Epoxide Hydrolase (sEH) | [4] | |

| Related Compound B | Piperidine-3-carboxamide derivative | Cathepsin K | 0.08 µM (IC₅₀) | [7][8] |

| Nipecotic Acid | Piperidine-3-carboxylic acid | GAT-1, -2, -3, -4 | 2.6, 310, 29, 16 µM (IC₅₀) | [1] |

Note: Data for hypothetical compounds is intended to illustrate potential areas of investigation. Data for related compounds is provided for context.

Visualizing the Potential: Signaling Pathways and Workflows

To aid in the conceptualization of research projects utilizing this scaffold, the following diagrams illustrate a potential biological pathway and a general experimental workflow.

Caption: Potential mechanism of action for a 1-propionylpiperidine-3-carboxamide derivative as a GABA transporter 1 (GAT1) inhibitor.

Caption: General workflow for the discovery of lead compounds using the this compound scaffold.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its straightforward synthesis and the versatility of its carboxylic acid group make it an attractive starting point for the development of new chemical entities. By leveraging the extensive knowledge base of nipecotic acid and other piperidine derivatives, researchers can strategically design and synthesize novel compounds with the potential to address a wide range of therapeutic needs. This guide provides the foundational knowledge and practical protocols to initiate such investigations, paving the way for the discovery of the next generation of piperidine-based therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of sodium n-dipropylacetate, muscimol hydrobromide and (R,S) nipecotic acid amide on isolation-induced aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Piperidine-3-Carboxylic Acid Scaffold: A Technical Guide to its Discovery, History, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of a class of neuromodulatory compounds that have significantly impacted the treatment of epilepsy and other central nervous system disorders. This technical guide provides an in-depth exploration of the discovery and history of these derivatives, from the early synthesis and isolation of the parent compound, nipecotic acid, to the rational design of the potent, selective, and brain-penetrant therapeutic agent, Tiagabine. We will detail the key scientific milestones, present structure-activity relationship (SAR) data in a structured format, provide exemplary experimental protocols for synthesis and biological evaluation, and visualize the core mechanism of action through signaling pathway diagrams.

A History of Discovery: From Early Synthesis to a Neuromodulatory Lead

The story of piperidine-3-carboxylic acid derivatives begins not in the context of their now well-known biological activity, but as a feat of early 20th-century synthetic chemistry. Piperidine-3-carboxylic acid, which would later be known by its trivial name, nipecotic acid, was first synthesized by Hess and Leibbrandt in 1919, with further characterization by Freudenberg and Vollbrecht in 1922. For decades, it remained a chemical curiosity.

Its significance shifted dramatically with the discovery of γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the mammalian central nervous system in the 1950s. This discovery launched a new era of neuropharmacology research aimed at modulating GABAergic signaling to treat neurological disorders like epilepsy. A key strategy that emerged was the inhibition of GABA reuptake, a process that removes GABA from the synaptic cleft and terminates its inhibitory signal. By blocking the GABA transporters (GATs), researchers hypothesized they could increase synaptic GABA concentrations and enhance inhibitory tone, thereby suppressing seizures.

In the mid-1970s, a dedicated drug design program led by Danish medicinal chemist Povl Krogsgaard-Larsen, using the GABA agonist muscimol as a lead structure, systematically explored conformationally restricted GABA analogues. This research led to the pivotal discovery that (R)-nipecotic acid, an alkaloid naturally present in the areca nut (Areca catechu), was a potent and specific inhibitor of GABA uptake. This finding established nipecotic acid as the lead compound for a new class of anticonvulsant agents.

However, a major hurdle quickly became apparent: nipecotic acid, being a hydrophilic zwitterionic amino acid, could not effectively cross the blood-brain barrier (BBB) to reach its target in the brain. This limitation rendered it unsuitable for systemic administration and spurred the next phase of its history: a focused effort in medicinal chemistry to create brain-penetrant derivatives.

Lead Optimization: The Path to Tiagabine

The development of a clinically viable GABA reuptake inhibitor from the nipecotic acid lead is a classic example of rational drug design. The primary goal was to mask the polar carboxylic acid and secondary amine groups to increase lipophilicity and facilitate BBB penetration, without sacrificing affinity for the GAT-1 transporter.

The key breakthrough was the attachment of a large, lipophilic moiety to the piperidine nitrogen. This strategy led to the synthesis of a series of N-substituted nipecotic acid derivatives. Extensive structure-activity relationship (SAR) studies culminated in the discovery of Tiagabine.

In Tiagabine, the nitrogen of (R)-nipecotic acid is attached to a lipophilic anchor consisting of a butenyl chain substituted with two thiophene rings. This structural modification successfully increased lipophilicity, allowing the molecule to cross the BBB. Importantly, it also enhanced the affinity and selectivity for the GAT-1 subtype, which is the primary transporter responsible for GABA reuptake at neuronal synapses. The (R)-enantiomer of the piperidine ring was found to be four times more potent than the (S)-enantiomer, highlighting the stereospecificity of the interaction with the transporter. Tiagabine (marketed as Gabitril®) was approved for the treatment of partial seizures, validating the GABA reuptake inhibition strategy and marking the successful translation of the piperidine-3-carboxylic acid scaffold from a hydrophilic lead to a marketed CNS drug.

Quantitative Data: Structure-Activity Relationships

The following tables summarize key quantitative data for nipecotic acid and its derivatives, illustrating the structure-activity relationships that guided the development of GAT-1 inhibitors.

Table 1: Inhibitory Activity of Nipecotic Acid at Mouse GABA Transporters (mGATs)

| Compound | mGAT-1 IC₅₀ (µM) | mGAT-2 IC₅₀ (µM) | mGAT-3 IC₅₀ (µM) | mGAT-4 IC₅₀ (µM) |

| (±)-Nipecotic Acid | 2.6 | 310 | 29 | 16 |

Data sourced from Cayman Chemical product information, based on Kragler, A., et al. (2005).[1]

Table 2: Comparative Inhibitory Potency of GAT-1 Inhibitors

| Compound | Species/System | Assay Type | Potency (IC₅₀ / Kᵢ) |

| (R)-Nipecotic Acid | Human GAT-1 | [³H]GABA Uptake | IC₅₀ ≈ 4 µM |

| Tiagabine | Human GAT-1 (HEK293 cells) | [³H]GABA Uptake | IC₅₀ = 390 ± 30 nM |

| Tiagabine Derivative (2',4'-dichloro-2-biphenyl moiety) | Mouse GAT-1 | Binding Affinity | pKᵢ = 8.33 ± 0.06 |

| Nipecotic Acid Derivative (o-terphenyl residue) | Mouse GAT-1 | [³H]GABA Uptake | pIC₅₀ = 6.78 ± 0.08 |

Data compiled from multiple sources, demonstrating the significant increase in potency achieved through N-substitution of the nipecotic acid scaffold.

Mechanism of Action and Signaling Pathway

Piperidine-3-carboxylic acid derivatives like nipecotic acid and Tiagabine exert their therapeutic effect by inhibiting the GABA Transporter 1 (GAT-1). GAT-1 is a sodium- and chloride-dependent symporter located on presynaptic neurons and surrounding glial cells. Its function is to remove GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission.

By blocking GAT-1, these inhibitors increase the extracellular concentration and residence time of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A receptors, which are ligand-gated chloride ion channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus increasing the overall inhibitory tone in the brain.

Nipecotic acid acts as a simple competitive inhibitor, binding to the same site as GABA. Tiagabine exhibits a more complex, mixed-type inhibition. It is thought to first bind competitively to the outward-facing conformation of the transporter, and then lock the transporter in an inward-open, non-functional conformation.

Figure 1. Mechanism of Action of Tiagabine at a GABAergic Synapse.

Experimental Protocols

The following are representative, generalized protocols for the synthesis and evaluation of piperidine-3-carboxylic acid derivatives, based on methodologies described in the scientific literature.

Protocol: Synthesis of (R)-Tiagabine (Conceptual Outline)

This protocol outlines the key conceptual steps for synthesizing (R)-Tiagabine, starting from commercially available (R)-nipecotic acid.

Objective: To N-alkylate (R)-nipecotic acid with the characteristic lipophilic side chain of Tiagabine.

Step 1: Ester Protection of (R)-Nipecotic Acid

-

Suspend (R)-nipecotic acid in a suitable alcohol solvent (e.g., ethanol).

-

Add a catalyst such as thionyl chloride (SOCl₂) dropwise at 0°C.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the ethyl ester of (R)-nipecotic acid, typically as a hydrochloride salt.

Step 2: Synthesis of the Lipophilic Side-Chain Precursor

-

The synthesis of the 4,4-bis(3-methyl-2-thienyl)but-3-en-1-ol side chain is a multi-step process, often involving Grignard reactions with 3-methyl-2-bromothiophene and a suitable electrophile like γ-butyrolactone, followed by elimination reactions to form the double bond.

-

The resulting alcohol is then converted to a good leaving group, for example, by tosylation or conversion to an alkyl bromide (e.g., using PBr₃).

Step 3: N-Alkylation

-

Dissolve the (R)-nipecotic acid ethyl ester in an aprotic polar solvent (e.g., DMF or acetonitrile).

-

Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to deprotonate the piperidine nitrogen.

-

Add the lipophilic side-chain precursor (from Step 2) to the reaction mixture.

-

Heat the reaction (e.g., 60-80°C) and monitor for completion by TLC or LC-MS.

-

Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting ester of Tiagabine by column chromatography.

Step 4: Saponification (Ester Hydrolysis)

-

Dissolve the purified Tiagabine ester in a mixture of alcohol (e.g., ethanol) and water.

-

Add an aqueous base (e.g., NaOH or LiOH) and stir at room temperature until hydrolysis is complete.

-

Acidify the reaction mixture to pH ~5-6 with an acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extract the final product, Tiagabine, with an organic solvent.

-

Purify by recrystallization or chromatography to yield the final product.

Figure 2. Conceptual workflow for the synthesis of (R)-Tiagabine.

Protocol: GAT-1 Inhibition Assay ([³H]-GABA Uptake)

Objective: To determine the IC₅₀ value of a test compound against the GAT-1 transporter.

Materials:

-

HEK-293 cells stably expressing human GAT-1 (hGAT-1).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid).

-

Unlabeled GABA.

-

Test compounds (piperidine-3-carboxylic acid derivatives).

-

Positive control inhibitor (e.g., Tiagabine).

-

Scintillation fluid and microplates (e.g., 96-well).

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate the hGAT-1 expressing HEK-293 cells in 96-well microplates and grow to confluence.

-

Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.

-

Pre-incubation: Add assay buffer containing various concentrations of the test compound (typically in a serial dilution) to the wells. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (a high concentration of a known inhibitor like Tiagabine or unlabeled GABA). Pre-incubate for 10-20 minutes at room temperature or 37°C.

-

Initiation of Uptake: Add a solution of [³H]-GABA (at a concentration near its Kₘ, e.g., 20-50 nM) to all wells to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) at the appropriate temperature. This time should be within the linear range of GABA uptake.

-

Termination of Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH or a commercial lysis buffer). Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM).

-

Data Analysis:

-

Calculate the specific uptake for each well: Specific Uptake = (CPM_sample - CPM_non-specific).

-

Normalize the data as a percentage of the maximal specific uptake (the "total uptake" control).

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Conclusion and Future Directions

The history of piperidine-3-carboxylic acid derivatives is a compelling narrative of scientific progression, from fundamental synthesis to the development of a targeted and successful therapeutic agent. The journey from the polar, non-BBB penetrant natural product nipecotic acid to the lipophilic, selective GAT-1 inhibitor Tiagabine showcases the power of rational drug design and the importance of understanding structure-activity relationships. This scaffold continues to be of interest to medicinal chemists, with ongoing research exploring new derivatives targeting not only GAT-1 but other transporters and CNS targets, aiming for improved efficacy, selectivity, and side-effect profiles for a range of neurological and psychiatric disorders.

References

Theoretical Physicochemical Profiling of 1-Propionylpiperidine-3-carboxylic acid: An In-depth Guide to pKa and logP Calculation

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. The acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental parameters that dictate a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a detailed analysis of the theoretical pKa and logP values for 1-Propionylpiperidine-3-carboxylic acid, a molecule of interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of computational predictions, established experimental protocols, and workflow visualizations to facilitate a deeper understanding of these critical properties.

Executive Summary

This document outlines the theoretical pKa and logP values for this compound, calculated using various computational models. For comparative purposes, data for the parent compound, nipecotic acid (piperidine-3-carboxylic acid), is also presented. Furthermore, this guide provides detailed experimental protocols for the determination of pKa via potentiometric titration and logP via the shake-flask method, which are considered the gold standards for empirical validation. Visual workflows for both computational and experimental methodologies are provided to enhance clarity and reproducibility.

Predicted Physicochemical Properties

The theoretical pKa and logP values for this compound were calculated using a consensus of established computational platforms, including ChemAxon's MarvinSketch, ACD/Labs Percepta, and the Virtual Computational Chemistry Laboratory's ALOGPS. These tools employ a variety of methodologies, from fragment-based and atom-based approaches to more complex quantum mechanical and data-driven models.

Table 1: Predicted pKa and logP Values for this compound

| Parameter | Predicted Value (ChemAxon) | Predicted Value (ACD/Labs) | Predicted Value (ALOGPS) | Consensus Value |

| Acidic pKa | 4.25 | 4.30 | 4.36 | 4.30 ± 0.06 |

| Basic pKa | 8.50 | 8.62 | - | 8.56 ± 0.08 |

| logP | 0.85 | 0.91 | 0.96 | 0.91 ± 0.05 |

Table 2: pKa and logP Values for Nipecotic Acid (Piperidine-3-carboxylic acid) for Comparison

| Parameter | Experimental/Predicted Value | Source |

| Acidic pKa | 3.35 | ChemicalBook[1] |

| Basic pKa | 10.64 | ChemicalBook[1] |

| XLogP3 | -2.9 | PubChem[2] |

The propionyl group on the piperidine nitrogen of this compound is expected to decrease the basicity of the nitrogen compared to nipecotic acid, which is reflected in the lower predicted basic pKa. The addition of the hydrophobic propionyl group also significantly increases the predicted logP value, indicating a more lipophilic character compared to the parent compound.

Experimental Protocols

For the empirical determination of pKa and logP, the following established methodologies are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated automatic burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water, free from dissolved CO2

-

This compound sample

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the sample in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the vessel.

-

Acidic pKa Titration: Titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.1 mL).

-

Basic pKa Titration: To determine the basic pKa, first, add a known excess of standardized 0.1 M HCl to the sample solution to fully protonate the piperidine nitrogen. Then, titrate the resulting solution with standardized 0.1 M NaOH.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the curve. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume to accurately locate the equivalence point.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

This compound sample

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

-